BI 7446

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

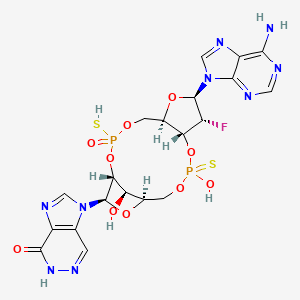

C20H22FN9O10P2S2 |

|---|---|

Molecular Weight |

693.5 g/mol |

IUPAC Name |

3-[(1R,6R,8R,9R,10R,15R,17R,18R)-8-(6-aminopurin-9-yl)-9-fluoro-12,18-dihydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-6H-imidazo[4,5-d]pyridazin-7-one |

InChI |

InChI=1S/C20H22FN9O10P2S2/c21-10-14-9(38-19(10)30-6-26-12-16(22)23-4-24-17(12)30)3-36-42(34,44)40-15-13(31)8(2-35-41(33,43)39-14)37-20(15)29-5-25-11-7(29)1-27-28-18(11)32/h1,4-6,8-10,13-15,19-20,31H,2-3H2,(H,28,32)(H,33,43)(H,34,44)(H2,22,23,24)/t8-,9-,10-,13-,14-,15-,19-,20-,41?,42?/m1/s1 |

InChI Key |

DAWAAQFAHQWLHI-XWOMVGJLSA-N |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3C=NNC4=O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)F)OP(=S)(O1)O)S)O |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C3C=NNC4=O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)F)OP(=S)(O1)O)S)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BI 7446

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BI 7446 is a potent and selective cyclic dinucleotide (CDN)-based agonist of the Stimulator of Interferon Genes (STING) protein. By activating the STING signaling pathway, this compound initiates a robust innate immune response, leading to the production of type I interferons and other pro-inflammatory cytokines. This activity effectively converts immunologically "cold" tumors into "hot" tumors, thereby promoting tumor-specific T-cell responses and long-lasting anti-tumor immunity. Preclinical studies have demonstrated its ability to induce tumor regression and establish immunological memory. This document provides a comprehensive overview of the mechanism of action of this compound, including detailed experimental protocols and quantitative data from key studies.

Core Mechanism of Action: STING Agonism

This compound functions as a direct agonist of the STING protein, a critical component of the innate immune system responsible for detecting cytosolic DNA. As a CDN, this compound mimics the natural ligand of STING, 2'3'-cGAMP, which is produced by cyclic GMP-AMP synthase (cGAS) upon binding to cytosolic double-stranded DNA.

The binding of this compound to the ligand-binding domain of STING induces a significant conformational change in the STING dimer. This conformational shift triggers the translocation of the STING protein from the endoplasmic reticulum (ER) to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). Activated TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3). The phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding for type I interferons (IFN-α and IFN-β) and other inflammatory cytokines. This cascade of events culminates in a potent anti-tumor immune response.[1][2][3]

Signaling Pathway Diagram

References

- 1. Discovery of this compound: A Potent Cyclic Dinucleotide STING Agonist with Broad-Spectrum Variant Activity for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Novel Modifications and Delivery Modes of Cyclic Dinucleotides for STING Activation in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to BI 7446: A Potent STING Agonist for Immuno-Oncology

This technical guide provides an in-depth overview of BI 7446, a novel cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) pathway, for researchers, scientists, and drug development professionals. This compound has demonstrated potent, broad-spectrum activity across all major human STING variants and has advanced to clinical trials.

Mechanism of Action

This compound is a synthetic 2',3'-cyclic dinucleotide that potently and selectively activates the STING pathway.[1][2][3] STING, an endoplasmic reticulum-resident transmembrane protein, is a critical component of the innate immune system.[4] Upon binding of this compound, STING undergoes a conformational change and translocates from the ER to the Golgi apparatus.[4] This initiates a signaling cascade that recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[3][4] Phosphorylated IRF3 then translocates to the nucleus, driving the expression of type I interferons (IFNs) and other pro-inflammatory cytokines.[5] This cascade ultimately leads to the maturation of dendritic cells, enhanced antigen presentation, and the priming of a robust anti-tumor T-cell response, effectively converting "cold" tumors into immunologically "hot" tumors.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and pharmacokinetic profile.

Table 1: In Vitro Activity of this compound across Human STING Variants

| STING Haplotype | EC50 (µM) |

| Wild-Type (WT) | 0.54 |

| HAQ | 0.64 |

| REF | 6.11 |

| AQ | 0.61 |

| Q | 7.98 |

| Knock-Out (KO) | >50 |

| THP1 Cells | 0.06 |

| Mouse RAW Cells | 4.8 |

Data sourced from Kuttruff CA, et al. J Med Chem. 2023.[4]

Table 2: Pharmacokinetic Properties of this compound in BALB/c Mice

| Parameter | Value |

| Dosing | 10 µmol/kg (Intravenous) |

| Plasma Clearance (CL_Plasma) | 78% |

| Half-life | Short |

Data sourced from Kuttruff CA, et al. J Med Chem. 2023.[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the STING activation pathway by this compound and a general workflow for assessing its anti-tumor activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of this compound: A Potent Cyclic Dinucleotide STING Agonist with Broad-Spectrum Variant Activity for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. Facebook [cancer.gov]

- 6. The activation of cGAS-STING pathway offers novel therapeutic opportunities in cancers - PMC [pmc.ncbi.nlm.nih.gov]

BI 7446: A Technical Guide to a Potent, Broad-Spectrum STING Agonist for Immuno-Oncology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BI 7446 is a novel, potent, and selective cyclic dinucleotide (CDN)-based agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2][3] Its discovery represents a significant advancement in the field of immuno-oncology, offering a promising therapeutic strategy for cancers resistant to existing treatments, such as anti-PD-1 therapy.[1][2][3] A key differentiator of this compound is its ability to activate all five known human STING variants, ensuring its potential applicability across a broad patient population.[1][3] Preclinical studies have demonstrated that intratumoral administration of this compound leads to robust, long-lasting, and tumor-specific immune-mediated tumor rejection in mouse models.[1][2][3] These compelling results have propelled this compound into clinical trials, both as a monotherapy and in combination with anti-PD-1 antibodies.[1][2][3] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and key experimental data related to this compound.

Discovery and Design

This compound was developed through a strategic design and synthesis program focused on creating novel CDN-based selective STING agonists.[1][2][3] The core structure incorporates a noncanonical imidazopyridazinone base, a 2'-fluoro-deoxyadenosine moiety, and a 2',3'-phosphorothioate linker. This unique chemical architecture confers unprecedented potency and the ability to broadly activate all five human STING variants.[1]

Mechanism of Action: Activating the STING Pathway

This compound functions as a direct agonist of the STING protein, a critical component of the innate immune system.[4] The STING pathway is a key sensor of cytosolic DNA, which can be an indicator of infection or cellular damage, including that which occurs within tumor cells.

The binding of this compound to STING, which resides on the endoplasmic reticulum, initiates a conformational change in the STING protein. This triggers its translocation to the Golgi apparatus, where it serves as a scaffold to recruit and activate downstream signaling molecules.[4] Key events in the this compound-activated STING signaling cascade include:

-

Recruitment and Activation of TBK1: Tank-binding kinase 1 (TBK1) is recruited to the STING complex and is subsequently activated through phosphorylation.

-

Phosphorylation of IRF3: Activated TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3).

-

Nuclear Translocation of IRF3: Phosphorylated IRF3 dimerizes and translocates to the nucleus.

-

Induction of Type I Interferons: In the nucleus, IRF3 acts as a transcription factor, driving the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.

This cascade of events ultimately leads to the maturation and activation of dendritic cells, enhanced antigen presentation, and the priming of a potent tumor-specific CD8+ T-cell response, effectively converting an immunologically "cold" tumor into a "hot" one.[5]

Signaling Pathway Diagram

Quantitative Data Summary

The preclinical evaluation of this compound has generated significant quantitative data supporting its potency and broad activity.

Table 1: In Vitro Activity of this compound Across Human STING Haplotypes

| STING Haplotype | EC50 (µM) |

| Wild-Type (WT) | 0.54 |

| HAQ | 0.64 |

| REF | 6.11 |

| AQ | 0.61 |

| Q | 7.98 |

| Knockout (KO) | >50 |

| Data sourced from Network of Cancer Research.[4] |

Table 2: In Vitro and In Vivo Activity of this compound

| Parameter | Cell Line / Model | Result |

| Cytotoxicity (EC50) | THP-1 cells | 0.06 µM |

| Cross-species activity (EC50) | Mouse RAW cell line | 4.8 µM |

| In vivo Efficacy | EMT6 breast cancer model mice | Durable tumor regression at 0.25, 1, and 4 µg doses (subcutaneous, once weekly) |

| Pharmacokinetics (IV) | BALB/c mice (10 µmol/kg) | High plasma clearance (78% for CLPlasma), short half-life |

| Data sourced from Network of Cancer Research.[4] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are outlined in the primary publication by Kuttruff et al. in the Journal of Medicinal Chemistry (2023). The following provides a summary of the likely methodologies based on standard practices in the field for STING agonist evaluation.

In Vitro STING Activation Assay (IFN-β Reporter Assay)

This assay is designed to quantify the activation of the STING pathway by measuring the production of a downstream reporter gene, typically Interferon-beta (IFN-β).

Methodology:

-

Cell Culture: Human monocytic cell lines, such as THP-1, engineered to express a luciferase or other reporter gene under the control of the IFN-β promoter, are cultured under standard conditions (37°C, 5% CO2).

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: this compound is serially diluted to a range of concentrations in cell culture medium. The medium from the seeded cells is replaced with the medium containing the various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The treated cells are incubated for a defined period (e.g., 18-24 hours) to allow for STING activation and reporter gene expression.

-

Lysis and Reporter Gene Assay: After incubation, the cells are lysed, and a substrate for the reporter enzyme (e.g., luciferase) is added. The resulting luminescence, which is proportional to the level of IFN-β promoter activity, is measured using a luminometer.

-

Data Analysis: The luminescence data is normalized to the vehicle control, and dose-response curves are generated to determine the EC50 value of this compound.

Experimental Workflow Diagram

In Vivo Tumor Model Efficacy Studies

Syngeneic mouse tumor models are utilized to evaluate the anti-tumor efficacy of this compound in an immunocompetent setting.

Methodology:

-

Tumor Cell Implantation: A known number of tumor cells (e.g., EMT6 breast cancer cells) are subcutaneously implanted into the flank of immunocompetent mice (e.g., BALB/c).

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly using calipers. Tumor volume is calculated using a standard formula (e.g., (Length x Width²)/2).

-

Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. This compound is administered directly into the tumor (intratumoral injection) at various dose levels. The control group receives a vehicle injection.

-

Continued Monitoring: Tumor growth and the general health of the mice (e.g., body weight) are monitored throughout the study.

-

Endpoint Analysis: The study is concluded when tumors in the control group reach a predefined size limit. Tumors are excised and weighed. In some studies, immune cell infiltration into the tumor microenvironment is analyzed by techniques such as flow cytometry or immunohistochemistry.

-

Tumor Re-challenge: In long-term studies, mice that have shown complete tumor regression may be re-challenged with the same tumor cells to assess the establishment of immunological memory.

Clinical Development

Based on its robust preclinical profile, this compound has advanced into clinical trials to evaluate its safety, tolerability, and efficacy in patients with advanced solid tumors. These trials are assessing this compound both as a single agent and in combination with immune checkpoint inhibitors like anti-PD-1 antibodies.[1][2][3] The clinical trial identifier for a study involving a STING agonist from Boehringer Ingelheim is NCT04147234.[6]

Conclusion

This compound is a highly promising STING agonist with a unique profile of broad activity across all human STING variants and potent anti-tumor efficacy in preclinical models. Its development underscores the therapeutic potential of targeting the STING pathway to overcome resistance to current immunotherapies. The ongoing clinical trials will be crucial in determining the ultimate role of this compound in the treatment of cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Novel Modifications and Delivery Modes of Cyclic Dinucleotides for STING Activation in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

BI 7446: A Potent STING Agonist for Innate Immunity Activation in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The activation of the innate immune system through the STIMULATOR of INTERFERON GENES (STING) pathway represents a promising strategy in cancer immunotherapy. BI 7446, a novel synthetic cyclic dinucleotide (CDN), has emerged as a potent and selective STING agonist. This technical guide provides a comprehensive overview of the role of this compound in innate immunity, detailing its mechanism of action, preclinical efficacy, and clinical development. Quantitative data from key experiments are summarized, and detailed methodologies are provided to facilitate further research and development in the field.

Introduction: The STING Pathway in Cancer Immunotherapy

The innate immune system is the body's first line of defense against pathogens and cellular stress, including cancer. The cGAS-STING pathway is a critical component of this system, responsible for detecting cytosolic DNA, a danger signal often present in tumor cells due to genomic instability. Upon binding to cytosolic DNA, cyclic GMP-AMP synthase (cGAS) produces the endogenous STING agonist, 2'3'-cGAMP. This second messenger binds to STING, a transmembrane protein in the endoplasmic reticulum, triggering a signaling cascade that culminates in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. This, in turn, leads to the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), ultimately mounting an anti-tumor immune response.

This compound is a synthetic CDN designed to directly and potently activate the STING pathway, bypassing the need for cGAS activation. Its development aims to overcome the limitations of endogenous STING activation and provide a robust and reliable method for stimulating anti-tumor immunity.

Mechanism of Action of this compound

This compound functions as a direct agonist of the STING protein. Upon administration, it binds to the ligand-binding domain of STING, inducing a conformational change that leads to its activation and translocation from the endoplasmic reticulum to the Golgi apparatus. This initiates a downstream signaling cascade involving TANK-binding kinase 1 (TBK1) and I-kappa-B kinase (IKK). TBK1 phosphorylates and activates the transcription factor interferon regulatory factor 3 (IRF3), which then translocates to the nucleus to drive the expression of IFN-I. Simultaneously, IKK activation leads to the activation of the nuclear factor-kappa B (NF-κB) pathway, resulting in the production of various pro-inflammatory cytokines and chemokines.

The culmination of these events is a profound alteration of the tumor microenvironment from an immunosuppressive to an immunologically "hot" state, characterized by increased immune cell infiltration and enhanced anti-tumor activity.

Quantitative Data on this compound Activity

This compound has demonstrated potent activity across various human STING variants, a critical feature for broad clinical applicability given the genetic diversity of the STING gene in the human population.

Table 1: In Vitro Activity of this compound on Human STING Variants

| STING Variant | Allelic Frequency | EC50 (µM) |

| WT (Wild-Type) | ~60% | 0.54 |

| HAQ | ~20% | 0.64 |

| AQ | ~5% | 0.61 |

| REF (R232H) | ~14% | 6.11 |

| Q (R293Q) | ~1.5% | 7.98 |

Preclinical In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in various syngeneic mouse tumor models. Intratumoral administration of this compound has been shown to induce significant tumor regression and, in some cases, complete tumor eradication.

Table 2: Summary of In Vivo Anti-Tumor Efficacy of this compound

| Tumor Model | Mouse Strain | Route of Administration | Dosing Schedule | Outcome |

| EMT6 (Breast) | BALB/c | Intratumoral | 0.25, 1, or 4 µg weekly | Dose-dependent tumor regression; induction of long-term immunological memory. |

| CT26 (Colon) | BALB/c | Intratumoral | Not specified | Tumor regression. |

| B16-F10 (Melanoma) | C57BL/6 | Intratumoral | Not specified | Delayed tumor growth. |

Experimental Protocols

In Vitro STING Activation Assay

Objective: To determine the potency of this compound in activating different human STING variants.

Methodology:

-

Cell Lines: HEK293T cells stably expressing different human STING variants (WT, HAQ, AQ, REF, Q) and a luciferase reporter gene under the control of an IFN-β promoter are used.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound for 6-24 hours.

-

Luciferase Assay: After incubation, luciferase activity is measured using a commercial luciferase assay system and a luminometer.

-

Data Analysis: The EC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

In Vivo Syngeneic Tumor Model Studies

Objective: To evaluate the anti-tumor efficacy of this compound in immunocompetent mice.

General Protocol:

-

Animal Models: Female BALB/c or C57BL/6 mice (6-8 weeks old) are used.

-

Tumor Cell Implantation:

-

EMT6 (Breast Carcinoma): 1 x 10^6 EMT6 cells are injected subcutaneously into the mammary fat pad of BALB/c mice.

-

CT26 (Colon Carcinoma): 5 x 10^5 CT26 cells are injected subcutaneously into the flank of BALB/c mice.

-

B16-F10 (Melanoma): 2.5 x 10^5 B16-F10 cells are injected subcutaneously into the flank of C57BL/6 mice.

-

-

Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups. This compound is administered intratumorally at the indicated doses and schedules.

-

Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers (Volume = (length x width²)/2).

-

Endpoint: Mice are euthanized when tumors reach a predetermined maximum size or at the end of the study.

-

Immunological Analysis (Optional): Tumors and spleens can be harvested for analysis of immune cell infiltration by flow cytometry or immunohistochemistry.

An In-depth Technical Guide to BI 7446: A Novel STING Agonist for Type I Interferon Induction

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the cyclic dinucleotide (CDN) BI 7446, a potent agonist of the Stimulator of Interferon Genes (STING) pathway. It explores its mechanism of action, focusing on the induction of type I interferons, and presents key preclinical data, experimental methodologies, and the underlying signaling cascades.

Introduction: The Role of STING in Immuno-Oncology

The cyclic GMP-AMP Synthase (cGAS)-STING signaling pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic DNA—a hallmark of pathogenic infection or cellular damage.[1][2][3] Activation of this pathway is a critical event that bridges innate and adaptive immunity, primarily through the robust production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[1][3][4] These interferons orchestrate a powerful anti-tumor response by enhancing antigen presentation, promoting dendritic cell (DC) maturation, and recruiting cytotoxic T-lymphocytes into the tumor microenvironment (TME).[4][5][6]

Consequently, therapeutic activation of the STING pathway has emerged as a highly attractive strategy in cancer immunotherapy, particularly for converting immunologically "cold" tumors, which are unresponsive to checkpoint inhibitors, into "hot," T-cell-inflamed tumors.[1] this compound is a novel, synthetic CDN-based STING agonist designed to potently and selectively activate this pathway for the treatment of cancer.[1][7][8][9]

This compound: A Broad-Spectrum STING Agonist

This compound (also referred to as CDN 13) is a second-generation 2',3'-CDN designed for high potency and broad activity across different human STING genetic variants.[1][8][9] A significant challenge in developing STING agonists for clinical use is the polymorphism in the human STING gene, which can affect agonist binding and pathway activation.[1] this compound was engineered to effectively activate all five major STING variants (WT, REF, HAQ, AQ, and Q), ensuring its potential applicability to a broad patient population.[1][8][9][10] Its development as an intratumoral agent has shown compelling preclinical efficacy, leading to its advancement into clinical trials, both as a monotherapy and in combination with anti-PD-1 antibodies.[1][6][8][9]

Mechanism of Action: Induction of Type I Interferon

This compound functions as a direct agonist of the STING protein. Unlike the canonical pathway which requires cGAS to produce the endogenous ligand cGAMP in response to cytosolic DNA, this compound bypasses this initial step and directly binds to and activates STING, which resides on the endoplasmic reticulum (ER).[3][11][12]

This binding event induces a significant conformational change in the STING dimer, triggering its translocation from the ER to the Golgi apparatus.[3][12] In this new location, STING recruits and activates TANK-binding kinase 1 (TBK1).[2][3] Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[2][10] Phosphorylated IRF3 forms a dimer, translocates into the nucleus, and binds to specific DNA sequences known as Interferon-Stimulated Response Elements (ISREs) in the promoter regions of type I interferon genes, primarily driving the transcription of IFN-β.[2][3] The subsequent secretion of IFN-β initiates a powerful downstream anti-tumor immune cascade.

Quantitative Data Presentation

The potency of this compound has been quantified in various cellular assays. The tables below summarize its activity across different human STING variants and cell lines.

Table 1: In Vitro Potency of this compound Across Human STING Haplotypes

| STING Variant/Haplotype | Description | Reporter Assay EC₅₀ (µM) |

|---|---|---|

| WT | Wild-Type | 0.54[11] |

| HAQ | R71H-G230A-R293Q | 0.64[11] |

| REF | R232H | 6.11[11] |

| AQ | G230A-R293Q | 0.61[11] |

| Q | R293Q | 7.98[11] |

| KO | Knockout | >50[11] |

Data reflects the concentration required to achieve 50% of the maximal response in a reporter gene assay.

Table 2: Activity of this compound in Cellular Models

| Cell Line | Species | Assay | Result |

|---|---|---|---|

| THP-1 | Human | Cytotoxicity | EC₅₀ = 0.06 µM[11] |

| THP-1 WT | Human | Phosphorylation (6h) | Increased p-IRF3 & p-TBK1 at 3 µM and 10 µM[10][11] |

| RAW 264.7 | Mouse | Reporter Assay | EC₅₀ = 4.8 µM[11] |

EC₅₀ denotes the half-maximal effective concentration.

Experimental Protocols

Detailed protocols for assessing the activity of STING agonists like this compound are crucial for reproducible research. The following sections outline the methodologies for key experiments cited in the literature.

IFN-β Production Quantification (ELISA)

-

Objective: To quantify the amount of Type I Interferon (specifically IFN-β) secreted by cells following stimulation with this compound.

-

Methodology:

-

Cell Plating: Immune cells (e.g., human THP-1 monocytes or mouse bone marrow-derived macrophages) are seeded into multi-well plates and allowed to adhere.

-

Stimulation: Cells are treated with a dose range of this compound or a vehicle control.

-

Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for IFN-β production and secretion.[13]

-

Supernatant Collection: The cell culture medium (supernatant) is carefully collected.

-

ELISA Protocol: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is performed using a commercially available kit specific for human or mouse IFN-β. The optical density is measured, and the concentration of IFN-β in the supernatant is determined by comparison to a standard curve.

-

STING Pathway Activation (Western Blot for p-TBK1/p-IRF3)

-

Objective: To confirm that this compound activates the intended downstream signaling pathway by detecting the phosphorylation of key kinases TBK1 and IRF3.

-

Methodology:

-

Cell Culture and Treatment: THP-1 cells (both wild-type and STING knockout for control) are treated with this compound (e.g., at 3 µM and 10 µM) for a short duration (e.g., 6 hours).[10][11]

-

Cell Lysis: Cells are washed with cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by molecular weight using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated TBK1 (p-TBK1) and phosphorylated IRF3 (p-IRF3). Antibodies against total TBK1, total IRF3, and a housekeeping protein (e.g., β-actin) are used as loading controls.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) substrate. An increase in the p-TBK1/TBK1 and p-IRF3/IRF3 ratio indicates pathway activation.[10]

-

In Vivo Anti-Tumor Efficacy

-

Objective: To evaluate the therapeutic efficacy of this compound in a preclinical tumor model.

-

Methodology:

-

Tumor Implantation: Syngeneic tumor cells (e.g., EMT6 breast carcinoma) are subcutaneously injected into immunocompetent mice (e.g., BALB/c).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into groups. This compound is administered directly into the tumor (intratumoral injection) at various doses (e.g., 0.25, 1, 4 µg) on a specified schedule (e.g., once weekly).[10] A vehicle control group is included.

-

Monitoring: Tumor volume and the body weight of the mice are measured regularly.

-

Rechallenge (for Immune Memory): Mice that exhibit complete tumor regression can be rechallenged with a second injection of the same tumor cells at a different site to determine if a long-term, systemic anti-tumor immune memory has been established.[7][10]

-

Visualizing Workflows and Relationships

In Vitro Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the cellular mechanism of this compound.

Logical Cascade of Anti-Tumor Immunity

This diagram outlines the logical progression from the administration of this compound to the establishment of anti-tumor immunity.

Conclusion

This compound is a potent, next-generation STING agonist with a compelling preclinical profile. Its ability to activate a wide range of human STING variants addresses a key challenge in the clinical translation of STING-targeted therapies.[1][7][8][9] By directly stimulating the STING pathway, this compound robustly induces the production of type I interferons, a critical cytokine for initiating a durable and effective anti-tumor immune response.[1][6] The comprehensive preclinical data, demonstrating potent cellular activation and significant in vivo efficacy, underscore the promise of this compound as a valuable agent in immuno-oncology, with the potential to sensitize tumors to immunotherapy and establish long-term immune memory.[6][7][10] Its ongoing clinical evaluation will be critical in determining its role in the future of cancer treatment.[8][9]

References

- 1. researchgate.net [researchgate.net]

- 2. The activation of cGAS-STING pathway offers novel therapeutic opportunities in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | Targeting the stimulator of interferon genes (STING) in breast cancer [frontiersin.org]

- 5. Facebook [cancer.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of this compound: A Potent Cyclic Dinucleotide STING Agonist with Broad-Spectrum Variant Activity for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. cancer-research-network.com [cancer-research-network.com]

- 12. youtube.com [youtube.com]

- 13. Interferon-independent activities of mammalian STING mediate antiviral response and tumor immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of BI 7446: A Potent STING Agonist for Immuno-Oncology

An In-Depth Technical Overview for Researchers and Drug Development Professionals

Executive Summary

BI 7446 is a novel, potent cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) pathway, demonstrating significant promise in preclinical oncology studies. As a direct activator of all five major human STING variants, this compound effectively converts immunologically "cold" tumors into "hot" ones by inducing a robust type I interferon response and subsequent adaptive anti-tumor immunity. This technical guide provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and detailed experimental methodologies. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the therapeutic potential of this compound.

Mechanism of Action: STING Pathway Activation

This compound is a synthetic 2',3'-CDN designed to mimic the natural STING ligand, cGAMP. Upon intratumoral administration, this compound directly binds to and activates the STING protein, which is an endoplasmic reticulum (ER)-resident transmembrane protein.[1][2] This binding event triggers a significant conformational change in the STING protein, leading to its translocation from the ER to the perinuclear Golgi apparatus.[1] This translocation facilitates the recruitment and activation of downstream signaling components, primarily Tank-binding kinase 1 (TBK1) and the transcription factor Interferon Regulatory Factor 3 (IRF3).[1] Activated TBK1 phosphorylates both STING and IRF3. Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[1][2] This cascade initiates a powerful innate immune response within the tumor microenvironment, leading to the recruitment and activation of antigen-presenting cells (APCs) like dendritic cells (DCs). Activated DCs then prime a tumor-specific adaptive immune response mediated by cytotoxic T-lymphocytes (CTLs), ultimately leading to tumor cell destruction.[2]

Quantitative Preclinical Data

The preclinical efficacy of this compound has been demonstrated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Potency of this compound

| Cell Line / STING Variant | Assay Type | Endpoint | EC50 (µM) |

| THP1-Dual™ ISG-KO-STING | IFN-β Induction | Luciferase Reporter | >50 |

| THP1-Dual™ ISG (WT) | IFN-β Induction | Luciferase Reporter | 0.54 |

| THP1-Dual™ ISG (REF) | IFN-β Induction | Luciferase Reporter | 6.11 |

| THP1-Dual™ ISG (HAQ) | IFN-β Induction | Luciferase Reporter | 0.64 |

| THP1-Dual™ ISG (AQ) | IFN-β Induction | Luciferase Reporter | 0.61 |

| THP1-Dual™ ISG (Q) | IFN-β Induction | Luciferase Reporter | 7.98 |

| THP1 (WT) | Cytotoxicity | Cell Viability | 0.06 |

| Mouse RAW Cells | IFN-β Induction | Not Specified | 4.8 |

Data sourced from Kuttruff et al., 2023 and other publicly available information.[1][3]

Table 2: In Vivo Efficacy of this compound in a Syngeneic Mouse Model

| Mouse Model | Dosing Regimen | Outcome |

| EMT Breast Cancer Model | 0.25, 1, 4 µg, subcutaneous, once a week | Induces durable tumor regression and long-term immune memory.[1] |

Table 3: Pharmacokinetic Profile of this compound in Mice

| Species | Dose and Route | Key Findings |

| BALB/c Mice | 10 µmol/kg, Intravenous | High plasma clearance (78% for CLPlasma) and a short half-life.[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

In Vitro STING Activation Assay

-

Cell Lines: THP1-Dual™ ISG reporter cells expressing different human STING variants (Wild-Type, REF, HAQ, AQ, Q) and STING knockout cells were used. These cells are engineered to express a secreted luciferase reporter gene under the control of an ISG54 promoter, which is inducible by type I interferons.

-

Treatment: Cells were plated in 96-well plates and treated with serial dilutions of this compound for a specified period (e.g., 24 hours).

-

Data Acquisition: The activity of the secreted luciferase was measured in the cell culture supernatant using a commercially available luciferase assay system and a luminometer.

-

Data Analysis: The EC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

In Vivo Syngeneic Tumor Model

-

Animal Model: Female BALB/c mice were used.

-

Tumor Implantation: EMT6 breast cancer cells were implanted subcutaneously into the flank of the mice.

-

Treatment: Once tumors reached a palpable size, mice were randomized into treatment and vehicle control groups. This compound was administered intratumorally at the specified doses and schedule.

-

Tumor Measurement: Tumor volume was measured two to three times weekly using calipers, and calculated using the formula: (length x width²) / 2.

-

Endpoint: The study was terminated when tumors in the control group reached a predetermined maximum size. Efficacy was determined by comparing tumor growth inhibition between the treated and control groups. For long-term studies, mice with complete tumor regression were re-challenged with the same tumor cells to assess for immunological memory.[1][3]

Conclusion and Future Directions

The preclinical data for this compound strongly support its development as a novel immuno-oncology agent. Its ability to potently activate all major human STING variants and induce durable anti-tumor immunity in vivo highlights its therapeutic potential.[3][4][5] The favorable drug-like properties identified during ADME profiling further underscore its suitability for intratumoral administration.[3][4][5] Based on this compelling preclinical profile, this compound has advanced into clinical trials, both as a monotherapy and in combination with checkpoint inhibitors like anti-PD-1 antibodies.[3][4][5] Future research will focus on identifying predictive biomarkers for patient selection and exploring the full potential of this compound in various cancer indications.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Facebook [cancer.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of this compound: A Potent Cyclic Dinucleotide STING Agonist with Broad-Spectrum Variant Activity for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: BI 7446 Target Binding and Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target binding, affinity, and mechanism of action of BI 7446, a potent and selective STING (Stimulator of Interferon Genes) agonist. The information presented is collated from primary scientific literature to support research and drug development efforts in immuno-oncology.

Core Target: Stimulator of Interferon Genes (STING)

This compound is a synthetic cyclic dinucleotide (CDN) that directly targets the STING protein, a central mediator of innate immunity.[1][2][3] Upon binding, this compound acts as an agonist, inducing a conformational change in the STING protein, which triggers a downstream signaling cascade. This activation ultimately leads to the production of type I interferons and other pro-inflammatory cytokines, mounting a robust anti-tumor immune response. There is no evidence in the reviewed literature to suggest that this compound binds to other targets such as TRPC6.

Quantitative Binding and Activity Data

This compound has been demonstrated to be a potent activator of all five major human STING variants, highlighting its potential for broad patient applicability. The compound also exhibits direct cytotoxic effects on cancer cell lines.

| Target/Cell Line | Parameter | Value (µM) |

| Human STING Variants | ||

| Wild-Type (WT) | EC50 | 0.54[2] |

| HAQ | EC50 | 0.64[2] |

| REF | EC50 | 6.11[2] |

| AQ | EC50 | 0.61[2] |

| Q | EC50 | 7.98[2] |

| Knockout (KO) | EC50 | >50[2] |

| Human Cell Line | ||

| THP-1 (monocytic cell line) | EC50 (cytotoxicity) | 0.06[2] |

| Mouse Cell Line | ||

| RAW (macrophage cell line) | EC50 | 4.8[2] |

Signaling Pathway and Mechanism of Action

This compound, as a cGAMP analogue, initiates the STING signaling pathway. Upon binding to STING, which is primarily localized on the endoplasmic reticulum (ER), it induces a conformational change in the STING dimer.[1][2] This leads to the translocation of the STING protein to the Golgi apparatus.[1] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[2] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding for type I interferons and other inflammatory cytokines, leading to an anti-tumor immune response.[2]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Biophysical Characterization of this compound Binding to STING

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR)

Biophysical studies were conducted to determine the binding affinity and thermodynamics of this compound to wild-type human STING. While the precise KD value from these studies is not publicly available in the reviewed literature, the high potency observed in cellular assays suggests a strong binding affinity. The supporting information of the primary publication by Kuttruff et al. (2023) indicates that these experiments were performed.

Surface Plasmon Resonance (SPR) Protocol Outline:

A Biacore T200 instrument was used for SPR studies. Recombinant human wild-type or H232R STING protein (residues 155-341 with N- and C-terminal truncations) was immobilized on a streptavidin sensor chip. The running buffer consisted of 150 mM KCl, 25 mM HEPES (pH 7.5), 1 mM TCEP, 2.5 mM MgCl2, 5% (v/v) glycerol, 0.005% (v/v) P20, and 1% (v/v) DMSO. This compound was injected at various concentrations (e.g., a three-fold dilution series starting from 10 µM) at a flow rate of 100 µl/minute. Association and dissociation times were monitored to determine binding kinetics.

Cellular Assays for STING Activation

THP-1 Reporter Gene Assay for EC50 Determination

To determine the potency of this compound in activating the different STING variants, human THP-1 monocytic cells engineered to express specific STING haplotypes and a luciferase reporter gene under the control of an IRF-inducible promoter are commonly used.

Protocol Outline:

-

Cell Seeding: THP-1 reporter cells are seeded into 96-well plates.

-

Compound Treatment: A serial dilution of this compound is added to the cells.

-

Incubation: The cells are incubated for a defined period (e.g., 6-24 hours) to allow for STING activation and reporter gene expression.

-

Lysis and Luminescence Reading: A luciferase substrate is added to the cells, and the luminescence is measured using a luminometer.

-

Data Analysis: The EC50 values are calculated from the dose-response curves.

Western Blot for IRF3 and TBK1 Phosphorylation

Activation of the STING pathway leads to the phosphorylation of key downstream signaling molecules, TBK1 and IRF3. Western blotting is a standard method to detect these phosphorylation events.

Protocol Outline:

-

Cell Treatment: Wild-type THP-1 cells are treated with different concentrations of this compound (e.g., 3 µM and 10 µM) for a specific duration (e.g., 6 hours).

-

Cell Lysis: Cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

Antibody Incubation: The membrane is probed with primary antibodies specific for phosphorylated IRF3 (p-IRF3) and phosphorylated TBK1 (p-TBK1), as well as total IRF3 and TBK1 as loading controls.

-

Detection: Following incubation with a secondary antibody, the protein bands are visualized using a suitable detection method.

References

The Pharmacodynamics of BI 7446: A Deep Dive into a Novel STING Agonist

For Immediate Release

This technical guide provides an in-depth overview of the pharmacodynamics of BI 7446, a novel and potent cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) pathway. Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, quantitative cellular activity, and preclinical efficacy of this compound, establishing its potential as a promising immuno-oncology agent.

Core Mechanism of Action: Activating the cGAS-STING Pathway

This compound functions as a direct agonist of the STING protein, a critical component of the innate immune system. The canonical cGAS-STING signaling pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), often indicative of viral infection or cellular damage. Upon binding dsDNA, the enzyme cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, which is anchored in the endoplasmic reticulum membrane.

This binding event triggers a conformational change in STING, leading to its dimerization and translocation from the endoplasmic reticulum to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). Activated TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines. This cascade of events ultimately leads to the activation of a robust anti-tumor immune response.[1][2][3] this compound mimics the action of endogenous cGAMP, directly activating STING and initiating this downstream signaling cascade.

Potent Activation Across All Major Human STING Variants

A key feature of this compound is its ability to potently activate all five major human STING variants (WT, REF, HAQ, AQ, and Q), which is crucial for broad applicability in a genetically diverse patient population.[1] The cellular potency of this compound has been demonstrated in various cell-based assays.

| STING Variant | Description |

| WT (Wild-Type) | The most common allele. |

| REF (R232H) | A common variant with an arginine to histidine substitution at position 232. |

| HAQ (R71H-G230A-R293Q) | A combination of three single nucleotide polymorphisms. |

| AQ (G230A-R293Q) | A combination of two single nucleotide polymorphisms. |

| Q (R293Q) | A single nucleotide polymorphism. |

Quantitative data on the IC50 or EC50 of this compound against each STING variant is not publicly available in the reviewed literature. The sources confirm potent activation across all variants without providing specific values.

Experimental Protocols

In Vitro Cellular STING Activation Assay

Objective: To determine the potency of this compound in activating the STING pathway in a cellular context.

Methodology:

-

Cell Lines: Human monocytic THP-1 cells, which endogenously express STING, or HEK293T cells engineered to express specific human STING variants and an interferon-stimulated response element (ISRE) driving a reporter gene (e.g., luciferase).

-

Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound or a vehicle control.

-

Incubation: Cells are incubated for a defined period (e.g., 6-24 hours) to allow for STING activation and downstream signaling.

-

Endpoint Measurement:

-

Reporter Gene Assay (HEK293T-ISRE): Luciferase activity is measured using a luminometer. The signal intensity correlates with the level of IRF3 activation.

-

Cytokine Measurement (THP-1): The supernatant is collected, and the concentration of secreted IFN-β or other cytokines (e.g., CXCL10) is quantified using ELISA or other immunoassays.

-

-

Data Analysis: The dose-response curve is plotted, and the EC50 value (the concentration of this compound that elicits a half-maximal response) is calculated.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of BI 7446

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI 7446 is a potent and selective cyclic dinucleotide (CDN)-based agonist of the Stimulator of Interferon Genes (STING) protein.[1] Activation of the STING pathway is a promising immuno-oncology strategy to treat tumors that are resistant to single-agent anti-PD-1 therapy.[2][3][4][5] As a STING agonist, this compound has been shown to activate all five human STING variants and induce long-lasting, tumor-specific, immune-mediated tumor rejection in preclinical mouse models.[2][4][5][6] These application notes provide a detailed overview of the in vivo administration protocols for this compound based on available preclinical data.

Data Presentation

In Vitro Potency of this compound

| Cell Line | EC50 (µM) | Description |

| THP1 | 0.06 | Human monocytic cell line, indicating direct cytotoxic effect.[7] |

| RAW | 4.8 | Mouse macrophage cell line, indicating cross-species activity.[7] |

In Vivo Efficacy and Pharmacokinetics of this compound

| Animal Model | Administration Route | Dosage | Key Findings |

| EMT6 mouse breast cancer model | Subcutaneous (s.c.) | 0.25, 1, 4 µg (once weekly) | Dose-dependent tumor regression and induction of long-term immunologic memory against tumor rechallenge.[1][7] |

| 4T1 BALB/c mouse tumor model | Intravenous (i.v.) | 4, 12, 36 µg | High plasma clearance and a short elimination half-life.[1] |

| BALB/c mice | Intravenous (i.v.) | 10 µmol/kg | High plasma clearance (78%) and a short half-life.[7] |

Signaling Pathway

This compound, as a cyclic dinucleotide, directly binds to and activates the STING protein located on the endoplasmic reticulum. This binding event initiates a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus. Nuclear IRF3 induces the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. These cytokines are crucial for the maturation and activation of dendritic cells, leading to enhanced antigen presentation and the subsequent priming of tumor-specific CD8+ T cells, ultimately resulting in an anti-tumor immune response.[7]

Caption: this compound activates the STING signaling pathway to induce an anti-tumor immune response.

Experimental Protocols

Experimental Workflow for In Vivo Efficacy Studies

The general workflow for assessing the in vivo efficacy of this compound in a syngeneic mouse tumor model involves tumor cell implantation, tumor growth monitoring, drug administration, and endpoint analysis.

Caption: A generalized workflow for in vivo efficacy studies of this compound.

Protocol 1: Subcutaneous Administration in an EMT6 Breast Cancer Model

This protocol is designed to assess the anti-tumor efficacy and induction of immune memory by this compound.

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

EMT6 murine breast carcinoma cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile PBS

-

This compound

-

Sterile, endotoxin-free vehicle for reconstitution (e.g., sterile water for injection or PBS)

-

Insulin syringes with 28-30G needles

-

Calipers

Procedure:

-

Cell Culture: Culture EMT6 cells in complete medium. Passage cells 2-3 times per week to maintain exponential growth.

-

Tumor Cell Implantation:

-

Harvest EMT6 cells and resuspend in sterile PBS at a concentration of 2.5 x 10^6 cells/mL.

-

Inject 100 µL of the cell suspension (2.5 x 10^5 cells) subcutaneously into the mammary fat pad of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow tumors to grow until they reach a volume of approximately 50-100 mm³.

-

Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

Drug Preparation and Administration:

-

Reconstitute this compound in a sterile, endotoxin-free vehicle to the desired stock concentration. Further dilute with sterile PBS to the final dosing concentrations (e.g., 0.25 µg, 1 µg, and 4 µg per 50 µL).

-

Administer 50 µL of the this compound solution or vehicle control via subcutaneous injection near the tumor site.

-

Dosing is typically performed once a week.

-

-

Monitoring and Endpoint:

-

Continue to monitor tumor growth and the overall health of the mice (body weight, behavior) throughout the study.

-

The primary endpoint may be tumor growth inhibition or complete tumor regression.

-

-

Immune Memory Rechallenge (for mice with complete tumor regression):

-

Approximately 60-100 days after the initial tumor implantation, rechallenge the mice with a subcutaneous injection of EMT6 cells in the contralateral flank.

-

Monitor for tumor growth to assess the presence of long-term anti-tumor immunity.

-

Protocol 2: Intravenous Administration for Pharmacokinetic Studies in a 4T1 Tumor Model

This protocol is designed to evaluate the pharmacokinetic profile of this compound.

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

4T1 murine breast carcinoma cells

-

Complete cell culture medium

-

Sterile PBS

-

This compound

-

Sterile, endotoxin-free vehicle for reconstitution

-

Syringes and 30G needles

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Restraining device for intravenous injection

Procedure:

-

Tumor Cell Implantation:

-

Implant 4T1 cells subcutaneously into the flank of BALB/c mice.

-

Allow tumors to establish as per the efficacy study protocol.

-

-

Drug Preparation and Administration:

-

Prepare this compound in a sterile vehicle at the desired concentrations (e.g., 4 µg, 12 µg, and 36 µg per 100 µL).

-

Warm the tail of the mouse under a heat lamp to dilate the lateral tail veins.

-

Place the mouse in a restraining device.

-

Administer 100 µL of the this compound solution via intravenous injection into a lateral tail vein.

-

-

Blood Sampling:

-

Collect blood samples at various time points post-injection (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).

-

Process blood to separate plasma and store at -80°C until analysis.

-

-

Pharmacokinetic Analysis:

-

Analyze the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

-

Calculate pharmacokinetic parameters such as plasma clearance, half-life, and volume of distribution.

-

Concluding Remarks

This compound is a promising STING agonist with demonstrated preclinical in vivo efficacy. The provided protocols offer a framework for researchers to investigate its anti-tumor activity and pharmacokinetic properties. It is essential to adapt these protocols based on specific experimental goals and to adhere to all institutional animal care and use guidelines. Careful dose selection and administration route are critical for maximizing the therapeutic potential of this compound while minimizing potential toxicities.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Mouse 4T1 breast tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of this compound: A Potent Cyclic Dinucleotide STING Agonist with Broad-Spectrum Variant Activity for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Combining BI 7446 with Checkpoint Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the rationale, preclinical data, and experimental protocols for combining the potent STING (Stimulator of Interferon Genes) agonist, BI 7446 (also known as BI 1387446), with checkpoint inhibitors, such as anti-PD-1 antibodies. This combination therapy aims to leverage the innate immune-stimulating properties of this compound to enhance the efficacy of checkpoint blockade in cancer treatment.

Introduction

This compound is a potent cyclic dinucleotide (CDN)-based STING agonist that activates all five human STING variants.[1][2] Activation of the STING pathway in tumor-infiltrating immune cells, particularly dendritic cells (DCs), triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3] This leads to enhanced antigen presentation, priming of tumor-specific T cells, and a more robust anti-tumor immune response, effectively turning immunologically "cold" tumors into "hot" tumors.

Checkpoint inhibitors, such as antibodies targeting PD-1 or its ligand PD-L1, have revolutionized oncology by releasing the brakes on the adaptive immune system. However, a significant portion of patients do not respond to monotherapy, often due to a lack of pre-existing T-cell infiltration in the tumor microenvironment.

The combination of this compound with a checkpoint inhibitor is a promising strategy to overcome this resistance. By initiating a potent innate immune response, this compound can create an inflamed tumor microenvironment, making it more susceptible to the effects of checkpoint blockade. Preclinical studies have shown that the combination of a STING agonist with an anti-PD-1 antibody results in enhanced tumor regression and improved survival in syngeneic mouse models.[3][4] This has led to the initiation of a first-in-human Phase I clinical trial (NCT04147234) evaluating BI 1387446 alone and in combination with the anti-PD-1 antibody ezabenlimab (BI 754091) in patients with advanced solid tumors.[3][4]

Data Presentation

The following tables summarize representative preclinical data from studies evaluating the combination of STING agonists with checkpoint inhibitors in various syngeneic mouse tumor models. While specific quantitative data for the this compound-ezabenlimab combination from published preclinical studies is limited, the data presented below from analogous studies illustrate the expected synergistic effects.

Table 1: In Vivo Efficacy of STING Agonist and Anti-PD-1/PD-L1 Combination Therapy in Murine Cancer Models

| Tumor Model | Treatment Group | Tumor Growth Inhibition (%) | Complete Response Rate (%) | Reference |

| MC38 Colon Adenocarcinoma | Vehicle | 0 | 0 | [5] |

| Anti-PD-1 | 33 | Not Reported | [5] | |

| STING Agonist | 16 | Not Reported | [5] | |

| STING Agonist + Anti-PD-1 | 51 | Not Reported | [5] | |

| B16-F10 Melanoma | Vehicle | 0 | 0 | General representation |

| Anti-PD-1 | ~10 | 0 | General representation | |

| STING Agonist | ~25 | 0 | General representation | |

| STING Agonist + Anti-PD-1 | ~70 | ~20 | General representation | |

| CT26 Colon Carcinoma | Vehicle | 0 | 0 | [6] |

| Anti-PD-1 | Not Reported | 0 | [6] | |

| STING Agonist (BMS-986301) | Not Reported | Not Reported | [6] | |

| STING Agonist + Anti-PD-1 | Not Reported | 80 (injected and noninjected tumors) | [6] |

Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) Following Combination Therapy

| Tumor Model | Treatment Group | CD8+ T Cells (% of CD45+ cells) | CD4+ T Cells (% of CD45+ cells) | NK Cells (% of CD45+ cells) | Reference |

| MC38 Colon Adenocarcinoma | Vehicle | Low | Moderate | Low | [5] |

| Anti-PD-1 | Increased | Increased | Increased | [5] | |

| STING Agonist + Anti-PD-1 | Significantly Increased | Significantly Increased | Significantly Increased | [5] | |

| Lewis Lung Carcinoma | Vehicle | Low | Low | Not Reported | General representation |

| Anti-PD-1 | Moderate | Moderate | Not Reported | General representation | |

| STING Agonist + Anti-PD-1 | High | High | Not Reported | General representation |

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound and Anti-PD-1 Combination

Caption: Combined signaling of this compound and anti-PD-1 antibody.

Experimental Workflow for Preclinical Evaluation

Caption: Preclinical workflow for evaluating this compound and anti-PD-1.

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model

This protocol outlines a general procedure for assessing the in vivo efficacy of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse tumor model.

Materials:

-

Syngeneic tumor cells (e.g., MC38, CT26, B16-F10)

-

6-8 week old female C57BL/6 or BALB/c mice

-

This compound (lyophilized powder)

-

Anti-mouse PD-1 antibody (e.g., clone RMP1-14)

-

Sterile PBS

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin/Streptomycin

-

Trypsin-EDTA

-

Syringes and needles (27-30 gauge)

-

Calipers

Procedure:

-

Cell Culture and Implantation:

-

Culture tumor cells in appropriate medium supplemented with 10% FBS and 1% Penicillin/Streptomycin.

-

Harvest cells at 80-90% confluency, wash with sterile PBS, and resuspend at a concentration of 1 x 10^6 cells/100 µL in sterile PBS.

-

Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

-

-

Tumor Monitoring and Treatment Initiation:

-

Monitor tumor growth every 2-3 days by measuring the length and width with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (n=8-10 mice per group):

-

Group 1: Vehicle (PBS)

-

Group 2: this compound

-

Group 3: Anti-PD-1 antibody

-

Group 4: this compound + Anti-PD-1 antibody

-

-

-

Drug Preparation and Administration:

-

This compound: Reconstitute lyophilized this compound in sterile PBS to the desired stock concentration. On the day of treatment, dilute to the final concentration for intratumoral (i.t.) injection. A typical dose might range from 10-50 µg per mouse in a volume of 20-50 µL. Administer i.t. on days 0, 3, and 6 post-randomization.

-

Anti-PD-1 Antibody: Dilute the anti-PD-1 antibody in sterile PBS. A typical dose is 100-200 µg per mouse. Administer via intraperitoneal (i.p.) injection twice weekly, starting on day 0.

-

-

Efficacy Assessment:

-

Continue to monitor tumor volume and body weight every 2-3 days until the tumors in the control group reach the predetermined endpoint size (e.g., 1500-2000 mm³).

-

Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

-

For survival studies, monitor mice until they meet euthanasia criteria (e.g., tumor size, ulceration, significant body weight loss) and plot Kaplan-Meier survival curves.

-

Protocol 2: Immunophenotyping of the Tumor Microenvironment

This protocol describes the analysis of immune cell infiltrates in tumors from treated mice.

Materials:

-

Tumors from euthanized mice (from Protocol 1)

-

RPMI-1640 medium

-

Collagenase D

-

DNase I

-

FACS buffer (PBS with 2% FBS)

-

Red Blood Cell Lysis Buffer

-

Fc block (anti-CD16/CD32)

-

Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80, Gr-1)

-

Flow cytometer

Procedure:

-

Tumor Dissociation:

-

Excise tumors and place them in cold RPMI-1640.

-

Mince the tumors into small pieces and digest in RPMI-1640 containing Collagenase D (1 mg/mL) and DNase I (100 U/mL) for 30-45 minutes at 37°C with gentle agitation.

-

Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

-

-

Cell Staining:

-

Wash the cells with FACS buffer and centrifuge.

-

If necessary, lyse red blood cells using RBC Lysis Buffer.

-

Block Fc receptors with Fc block for 10-15 minutes on ice.

-

Incubate the cells with a cocktail of fluorescently labeled antibodies against surface markers for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

-

Flow Cytometry Analysis:

-

Resuspend the cells in FACS buffer.

-

Acquire data on a flow cytometer.

-

Analyze the data using appropriate software to quantify the populations of different immune cells within the tumor microenvironment (gating on CD45+ cells).

-

Conclusion

The combination of the STING agonist this compound with checkpoint inhibitors represents a rational and promising approach to enhance anti-tumor immunity and overcome resistance to immunotherapy. The preclinical rationale is strong, and the ongoing clinical trials will provide crucial insights into the safety and efficacy of this combination in cancer patients. The protocols provided here offer a framework for researchers to further investigate this and similar combination immunotherapies.

References

- 1. Discovery of this compound: A Potent Cyclic Dinucleotide STING Agonist with Broad-Spectrum Variant Activity for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. targetedonc.com [targetedonc.com]

Application Notes and Protocols for BI 7446 in In Vitro Immune Cell Activation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI 7446 is a potent and selective synthetic cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) protein.[1][2][3][4] As a key mediator of innate immunity, STING activation initiates a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This, in turn, bridges the innate and adaptive immune systems, promoting the activation and maturation of antigen-presenting cells (APCs) and subsequent priming of T cells for a robust anti-tumor response.[5] this compound has demonstrated the ability to activate all five major human STING variants, making it a promising candidate for cancer immunotherapy, particularly for tumors that are resistant to checkpoint inhibitor monotherapy.[2][4]

These application notes provide detailed protocols for utilizing this compound in various in vitro immune cell activation assays to characterize its biological activity and guide further research and development.

Mechanism of Action: The STING Signaling Pathway

This compound, as a CDN, directly binds to and activates the STING protein located on the endoplasmic reticulum. This binding induces a conformational change in STING, leading to its dimerization and translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons and other IFN-stimulated genes. Concurrently, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of a broader range of pro-inflammatory cytokines such as TNF-α and IL-6.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of this compound: A Potent Cyclic Dinucleotide STING Agonist with Broad-Spectrum Variant Activity for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. matilda.science [matilda.science]

Application Notes and Protocols for BI 764532, a DLL3/CD3 T-Cell Engager

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The established and clinically evaluated route of administration for BI 764532 is intravenous infusion .[1][2][3][4][5] The following application notes provide detailed protocols for the validated intravenous method. As information on the intratumoral delivery of BI 764532 is not available in published literature, a general, representative protocol for the intratumoral administration of antibody-based immunotherapies is provided for informational purposes.

Part 1: BI 764532 Overview and Mechanism of Action

BI 764532 (Obrixtamig) is an investigational IgG-like bispecific T-cell engager that targets Delta-like ligand 3 (DLL3) on tumor cells and CD3 on T-cells.[1][2][6] DLL3 is an inhibitory Notch ligand that is highly expressed on the cell surface of neuroendocrine carcinomas, such as small-cell lung cancer (SCLC), but is virtually absent from the surface of healthy adult tissues.[7]

The dual-binding mechanism of BI 764532 facilitates the formation of a cytolytic synapse between the patient's T-cells and DLL3-expressing tumor cells. This redirects T-cells to the tumor, leading to T-cell activation and subsequent lysis of the cancer cells.[2][8] This process is independent of the T-cell receptor's (TCR) specificity and major histocompatibility complex (MHC) presentation.[9]

Signaling Pathway and Mechanism of Action

Part 2: Clinical Intravenous Administration Protocol (NCT04429087)

The following protocol is based on the Phase I first-in-human clinical trial (NCT04429087). This study evaluated BI 764532 in patients with DLL3-positive SCLC and other neuroendocrine carcinomas.[3][4]

Experimental Workflow: Intravenous Delivery

Materials

-

BI 764532 for injection

-

Sterile saline for dilution (0.9% Sodium Chloride Injection, USP)

-

Infusion bags and administration sets

-

Premedication agents: Acetaminophen (B1664979), Diphenhydramine (B27) (or equivalent antihistamine)[2]

-

Emergency medications for management of cytokine release syndrome (CRS) and infusion-related reactions (e.g., corticosteroids, anti-IL-6R antibodies).[3]

Protocol

-

Patient Eligibility Confirmation:

-

Confirm diagnosis of locally advanced or metastatic SCLC, large-cell neuroendocrine carcinoma (LCNEC), or other neuroendocrine carcinoma not amenable to curative treatment.[5]

-

Pathologically confirm tumor is positive for DLL3 expression via central review.[2]

-

Ensure patient has an ECOG performance status of 0-1.[7]

-

Verify failure of, or ineligibility for, available standard therapies, including at least one line of platinum-based chemotherapy.[2]

-

-

Premedication:

-

Dosing and Administration:

-

BI 764532 is administered as an intravenous infusion.

-

The clinical trial investigated multiple dosing regimens, including:[3][4]

-

Regimen A: Fixed dose once every 3 weeks (q3w).

-

Regimen B1: Fixed dose once every week (qw).

-

Regimen B2: Step-in doses followed by a fixed weekly dose to mitigate CRS.[3]

-

-

Dose escalation in the trial started at 0.03 µg/kg, with subsequent levels up to 90 µg/kg and higher. Promising efficacy signals were observed at doses of 90 µg/kg or higher.[7]

-

The specific dose and schedule should be determined by the clinical protocol. Treatment is typically continued until disease progression or unacceptable toxicity.[3]

-

-

Monitoring and Safety:

-

Monitor patients closely during and after infusion for signs of adverse events, particularly Cytokine Release Syndrome (CRS) and Dose-Limiting Toxicities (DLTs).

-

Key DLTs observed include Grade 3/4 CRS, confusion, and other nervous system disorders.[3]

-

Efficacy is typically evaluated using RECIST v1.1 criteria.[3]

-

Data from Phase I Clinical Trial (NCT04429087)

Table 1: Patient Demographics and Dosing Regimens

| Parameter | Value | Reference |

|---|---|---|

| Enrolled Patients (as of Dec 2022) | 90 | [3][4] |

| Tumor Types | SCLC (52%), NEC (41%), LCNEC (4%) | [3] |

| Median Age | 60 years (range: 32-78) | [3] |

| ECOG Performance Status | 0 (24%), 1 (74%) | [3] |

| Regimen A (q3w) | n=24 (8 dose levels) | [3] |

| Regimen B1 (qw) | n=10 (3 dose levels) | [3] |

| Regimen B2 (step-in) | n=56 (6 dose levels) |[3] |

Table 2: Preliminary Efficacy at Doses ≥90 µg/kg

| Tumor Type | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Reference |

|---|---|---|---|

| Overall Population (n=71) | 25% | 52% | [10] |

| SCLC (n=39) | 26% | 51% | [10] |

| Extrapulmonary NEC (n=27) | 19% | 44% | [10] |

| LCNEC (n=5) | 60% | 100% |[10] |

Part 3: General Protocol for Intratumoral Delivery of Antibody-Based Therapeutics

Note: This is a generalized protocol and has not been specifically validated for BI 764532. It is intended to provide a framework for the intratumoral application of immunotherapies like monoclonal or bispecific antibodies.

Intratumoral (IT) delivery aims to increase the local concentration of a therapeutic agent within the tumor, potentially enhancing efficacy while minimizing systemic toxicity.[11][12] This approach is particularly relevant for immunotherapies, as it can help convert immunologically "cold" tumors into "hot" tumors by activating a local anti-tumor immune response.[11]

Experimental Workflow: General Intratumoral Delivery

Materials

-

Therapeutic antibody (e.g., T-cell engager)

-

Biocompatible formulation buffer

-

Syringes and needles suitable for injection depth and tumor consistency

-

Imaging equipment for guidance (e.g., ultrasound, CT scanner)

-

Sample collection tools for biopsies (if applicable)

Protocol

-

Tumor Selection and Agent Formulation:

-

Identify one or more accessible tumor lesions for injection. Superficial lesions (e.g., melanoma, breast cancer) can be injected directly. Deeper lesions require image guidance (ultrasound or CT).[11]

-

The therapeutic antibody should be formulated in a sterile, biocompatible buffer at a concentration suitable for the intended dose and injection volume. The volume should be appropriate for the size of the tumor to ensure adequate distribution without causing excessive pressure.

-

-

Injection Procedure:

-

For deep tumors, use real-time imaging to guide needle placement into the center of the tumor mass.

-

Inject the agent slowly and distribute it throughout the tumor if possible by repositioning the needle. The goal is to achieve a high local concentration before the agent dissipates into systemic circulation.[11]

-

-

Post-Injection Monitoring and Analysis:

-

Monitor the patient for local reactions at the injection site and for systemic side effects. While systemic exposure is lower than with IV administration, adverse events like CRS can still occur.

-

To assess efficacy and mechanism, compare the injected lesion with uninjected lesions. Regression in uninjected tumors indicates an "abscopal effect," a key goal of local immunotherapy.[11]

-

Optional: Collect pre- and post-treatment biopsies from both injected and distant tumors. Analyze these samples for changes in immune cell infiltration (e.g., CD8+ T-cells), cytokine profiles, and other pharmacodynamic markers.[11]

-

References

- 1. cgtlive.com [cgtlive.com]

- 2. researchgate.net [researchgate.net]

- 3. ascopubs.org [ascopubs.org]

- 4. ascopubs.org [ascopubs.org]